

Application Note: Asymmetric Reductive Amination of 4-Ethylpropiophenone

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Compound of Interest

Compound Name: *(R)*-1-(4-Ethylphenyl)propan-1-amine hydrochloride

CAS No.: 1032156-97-0

Cat. No.: B7896722

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Abstract & Scope

This guide details the asymmetric synthesis of chiral 1-(4-ethylphenyl)propan-1-amine from 4-ethylpropiophenone. This transformation is a critical entry point for generating chiral phenethylamine scaffolds found in various CNS-active pharmaceutical intermediates.

We present two validated methodologies:

- Biocatalytic Transamination: Utilizes α -transaminases (ATAs) for high enantioselectivity (>99% ee) under mild, aqueous conditions.
- Iridium-Catalyzed Reductive Amination: A scalable, chemocatalytic route utilizing chiral phosphine ligands for high-throughput synthesis.

Introduction & Mechanistic Rationale

The substrate, 4-ethylpropiophenone, presents specific challenges due to the steric bulk of the para-ethyl group and the propyl chain adjacent to the carbonyl. Standard reductive amination (e.g., Leuckart-Wallach) yields racemates, requiring wasteful resolution. Asymmetric direct reductive amination (ARA) is the preferred strategy.

The Challenge of Sterics

Unlike acetophenone, the ethyl side chain of propiophenone derivatives increases steric hindrance at the reaction center.

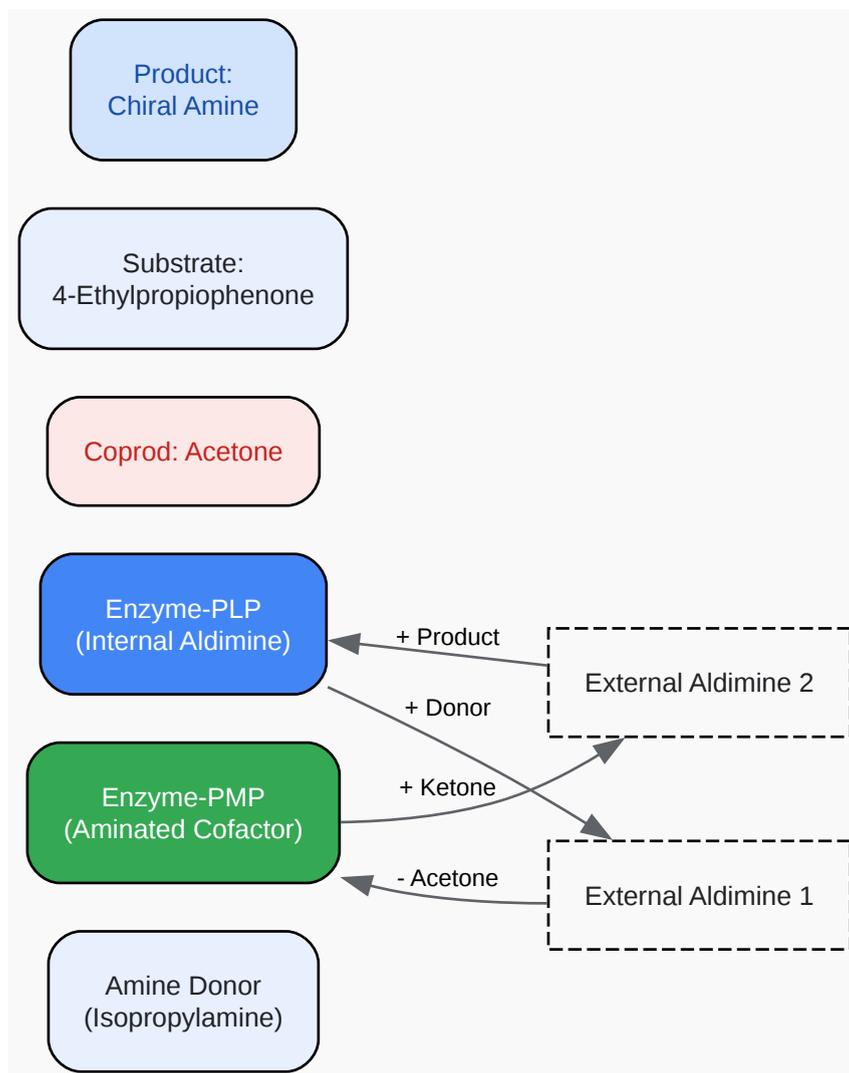
- Biocatalysis: Requires enzymes with expanded active site pockets (e.g., "bulky-bulky" transaminases).
- Chemocatalysis: Requires chiral ligands capable of inducing facial selectivity on the transient imine intermediate without being blocked by the ethyl chain.

Method A: Biocatalytic Synthesis (-Transaminases)

Rationale: Transaminases (ATAs) operate via a Ping-Pong Bi-Bi mechanism, transferring an amino group from a sacrificial donor (isopropylamine) to the ketone. This method is preferred for strict enantiomeric requirements (>99% ee).

Mechanism of Action

The enzyme shuttles the amine group using the cofactor Pyridoxal-5'-phosphate (PLP).[1]



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Figure 1: Ping-Pong Bi-Bi mechanism of

-transaminase.[2] The enzyme oscillates between PLP (aldehyde) and PMP (amine) forms.[1]

Protocol: Transaminase Screening & Synthesis

Reagents:

- Enzyme: Commercial

panel (e.g., *Vibrio fluvialis* variant or ATA-113/117 analogs).

- Cofactor: Pyridoxal-5'-phosphate (PLP).[1][2]

- Amine Donor: Isopropylamine (IPA) - 1M stock, pH 7.0.
- Buffer: 100 mM Potassium Phosphate, pH 7.5.
- Cosolvent: DMSO (dimethyl sulfoxide).

Step-by-Step Procedure:

- Preparation of Reaction Mix (10 mL scale):
 - Dissolve 4-ethylpropiophenone (50 mg, ~0.28 mmol) in DMSO (1 mL). Note: High logP of substrate requires DMSO for solubility.
 - Prepare buffer solution containing PLP (1 mM) and Isopropylamine (1 M). Adjust pH to 7.5.
- Initiation:
 - Add the DMSO-substrate solution to 9 mL of the buffer/amine mix.
 - Add lyophilized enzyme powder (20 mg) or cell lysate.
- Incubation:
 - Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.
 - Critical Control: Leave reaction vessel open (or with a pinhole) to allow acetone evaporation. This drives the equilibrium forward (Le Chatelier's principle).
- Quenching & Workup:
 - Acidify to pH 2.0 with 6N HCl to stop reaction and protonate the amine product (improving water solubility).
 - Extract unreacted ketone with Ethyl Acetate (3 x 5 mL). Discard organic layer (or recycle).
 - Basify aqueous phase to pH 12 with 10N NaOH.
 - Extract chiral amine product with MTBE (methyl tert-butyl ether) (3 x 5 mL).

- Dry over

and concentrate.

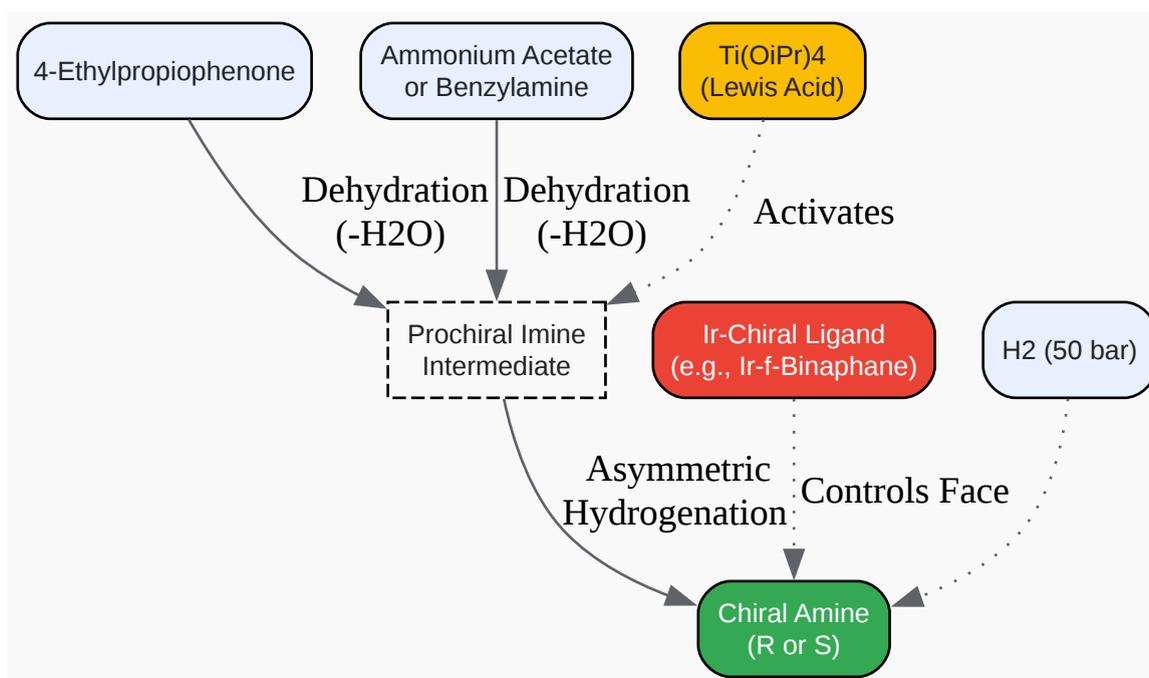
Yield Expectation: 85-95% conversion with optimized enzyme.

Method B: Chemocatalytic Synthesis (Ir-Catalyzed)

Rationale: For larger scale-up where enzyme cost is prohibitive, Iridium-catalyzed asymmetric reductive amination provides a robust alternative. This "one-pot" method avoids isolation of the unstable imine.

Catalytic Cycle & Workflow

The reaction utilizes a chiral Iridium-Phosphine complex. Titanium(IV) isopropoxide acts as a Lewis acid to facilitate imine formation.[3]



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Figure 2: Chemocatalytic workflow.[4]

accelerates imine formation; the Ir-complex dictates enantioselectivity.

Protocol: Ir-Catalyzed Hydrogenation

Reagents:

- Catalyst Precursor:

(1 mol%).^[3]

- Chiral Ligand: (S,S)-f-Binaphane or (R)-XuPhos (2.2 mol%).

- Additive:

(Titanium isopropoxide) (1.2 equiv).

- Amine Source: Ammonium acetate (

) for primary amines.

- Solvent: Anhydrous Methanol or THF.

Step-by-Step Procedure:

- Glovebox Setup (Inert Atmosphere):

- In a stainless steel autoclave liner, mix

(6.7 mg, 0.01 mmol) and Chiral Ligand (0.022 mmol) in anhydrous THF (2 mL). Stir for 30 min to form the active catalyst.

- Substrate Addition:

- Add 4-ethylpropiophenone (176 mg, 1.0 mmol).

- Add Ammonium Acetate (385 mg, 5.0 mmol).

- Add

(355

L, 1.2 mmol). Caution: Moisture sensitive.

- Hydrogenation:
 - Seal the autoclave. Purge with

(3x) and then

(3x).
 - Pressurize to 50 bar (725 psi)

.
 - Stir at room temperature (25°C) for 12-24 hours.
- Workup:
 - Vent

carefully.
 - Add 2M NaOH (2 mL) to hydrolyze titanium salts (white precipitate forms).
 - Filter through a Celite pad.
 - Extract filtrate with DCM (dichloromethane).
 - Purify via column chromatography (Silica gel, DCM:MeOH:NH₃).

Analytical Validation

Quantification of enantiomeric excess (ee) is mandatory.

Parameter	Method	Conditions
Conversion	GC-FID / HPLC	Column: HP-5 or C18. Mobile Phase: ACN/H ₂ O (0.1% TFA).
Enantiopurity	Chiral HPLC	Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm). Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Flow: 0.5 mL/min. Detection: UV @ 254 nm.
Identity	¹ H NMR (400 MHz)	Confirm ethyl group signals (triplet/quartet) and methine proton adjacent to amine.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Conversion (Bio)	Product Inhibition / Equilibrium	Use in situ product removal (ISPR) or increase amine donor (IPA) to 50 equiv. Ensure open system for acetone removal.
Low Conversion (Chemo)	Steric Hindrance	Increase pressure to 80 bar or temperature to 50°C. Switch to smaller ligands (e.g., Josiphos).
Racemization	High Temperature	Keep reaction temperature <30°C. Avoid harsh acidic workup for prolonged periods.
Incomplete Imine Formation	Water in Solvent	Use strictly anhydrous solvents and fresh . Add molecular sieves (4Å).

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